molecular formula C21H13N5O4 B6485005 4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide CAS No. 899966-51-9

4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide

Cat. No.: B6485005
CAS No.: 899966-51-9
M. Wt: 399.4 g/mol
InChI Key: YPOBNMYFGPGGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This hybrid compound integrates two pharmacophoric motifs:

  • A pyrazolo[3,4-d]pyrimidine core, which is a nitrogen-rich heterocycle known for antitumor, antimicrobial, and kinase-inhibitory properties .
  • A 4-oxo-4H-chromene-2-carboxamide moiety, which contributes to carbonic anhydrase inhibition and antioxidant activity .

Synthesis: The compound is likely synthesized via coupling reactions between functionalized pyrazolo[3,4-d]pyrimidine intermediates and chromene-2-carboxylic acid derivatives. Similar methodologies involve refluxing in dimethylformamide (DMF) with potassium carbonate or using hydrazine hydrate to form acetohydrazide intermediates .

Properties

IUPAC Name

4-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O4/c27-16-10-18(30-17-9-5-4-8-14(16)17)20(28)24-25-12-22-19-15(21(25)29)11-23-26(19)13-6-2-1-3-7-13/h1-12H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBNMYFGPGGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common method includes the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with an appropriate amine under coupling conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features :

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Activity/Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine + chromene-2-carboxamide N/A Hypothesized antitumor/carbonic anhydrase inhibition (inferred from motifs)
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-methoxybenzylidene)acetohydrazide (5b) Pyrazolo[3,4-d]pyrimidine + acetohydrazide + 4-methoxybenzylidene Substituents at position 3 (methyl) and acetohydrazide side chain Antiproliferative activity (specific data not provided)
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) Chromene-2-carboxamide + sulfamoylphenyl Sulfonamide group instead of pyrazolo-pyrimidine Carbonic anhydrase inhibition (IC₅₀: 8.2 nM)
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine + acetamide + halogenated aryl Bromo/fluoro substituents on phenyl Potential kinase inhibition (structural analogy)
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-hydroxy-6-oxo-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine + carboxamide Pyridine instead of pyrimidine in core Unspecified (structural focus)

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Substituent Effects : Derivatives with methyl groups at positions 3 and 6 (e.g., compound 5b ) show improved thermal stability (melting point: 246–248°C) compared to the target compound, which lacks methyl groups . Acetohydrazide side chains may enhance solubility but reduce metabolic stability.

Chromene-2-Carboxamide Analogues

  • Carbonic Anhydrase Inhibition : Compound 5a (IC₅₀: 8.2 nM) demonstrates that the chromene-2-carboxamide scaffold is critical for binding to carbonic anhydrase isoforms. The target compound’s pyrazolo-pyrimidine moiety may redirect activity toward kinase targets instead .
  • Antioxidant Potential: Chromene derivatives with hydroxy groups (e.g., 6-hydroxy-2-oxo-2H-chromene) exhibit radical scavenging activity, but this property is untested in the target compound .

Heterocyclic Hybrids with Modified Cores

  • Pyrazolo[3,4-b]pyridine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.